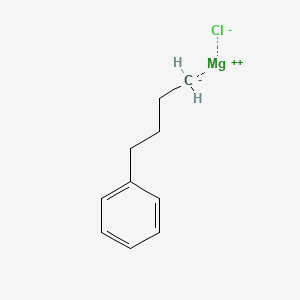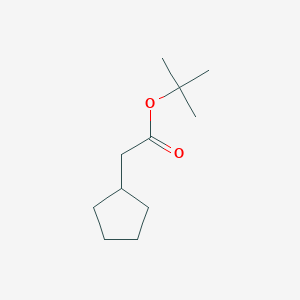
2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one is a synthetic nucleoside analog that has garnered significant attention due to its potent antiviral properties. It is particularly effective against viruses in the herpes family, including cytomegalovirus and herpes simplex virus. This compound is structurally similar to guanine, one of the four main nucleobases found in DNA and RNA, which allows it to interfere with viral DNA replication.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one typically involves the reaction of guanine with 3-chloropropanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol attacks the guanine molecule, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or dimethylformamide, and the product is purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride, to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium iodide or ammonia can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives of this compound
Aplicaciones Científicas De Investigación
2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying nucleoside analogs and their interactions with enzymes.
Biology: The compound is used to study the mechanisms of viral replication and the development of antiviral drugs.
Medicine: It is a key component in the development of antiviral therapies, particularly for treating infections caused by herpesviruses.
Industry: The compound is used in the production of antiviral medications and as a research tool in pharmaceutical development .
Mecanismo De Acción
The primary mechanism of action of 2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibition is primarily due to the formation of this compound triphosphate, which competes with deoxyguanosine triphosphate for incorporation into the viral DNA. The compound selectively inhibits viral DNA polymerase, with minimal effects on host cellular DNA polymerases .
Comparación Con Compuestos Similares
Acyclovir: Another nucleoside analog with potent antiviral activity against herpesviruses.
Ganciclovir: Similar to 2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one, it is used to treat cytomegalovirus infections.
Valganciclovir: An oral prodrug of ganciclovir with improved bioavailability.
Uniqueness: this compound is unique in its ability to inhibit a broad spectrum of herpesviruses with high potency. Unlike acyclovir, which primarily targets herpes simplex virus, this compound is effective against a wider range of viruses, including cytomegalovirus. Additionally, its mechanism of action involves selective inhibition of viral DNA polymerase, making it a valuable tool in antiviral therapy .
Propiedades
Número CAS |
59278-13-6 |
|---|---|
Fórmula molecular |
C9H13N5O3 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
2-amino-9-(3-hydroxypropoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3/c10-9-12-7-6(8(16)13-9)11-4-14(7)5-17-3-1-2-15/h4,15H,1-3,5H2,(H3,10,12,13,16) |
Clave InChI |
YZPZJYIBJTVVKO-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1COCCCO)N=C(NC2=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluorobenzo[d]isothiazol-4-ol](/img/structure/B8751919.png)






![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B8751963.png)


![Thiazolo[4,5-c]pyridin-2-ylmethanol](/img/structure/B8751980.png)

